(2-Fluoro-3-formyl-5-methylphenyl)boronic acid
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Overview
Description
(2-Fluoro-3-formyl-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro, formyl, and methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-formyl-5-methylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkene or alkyne precursor, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of a borane reagent and a catalyst to facilitate the addition of the boron moiety to the precursor molecule .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-formyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide can yield a biaryl compound .
Scientific Research Applications
(2-Fluoro-3-formyl-5-methylphenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Fluoro-3-formyl-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired product . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the fluoro and methyl substituents.
4-Formylphenylboronic acid: Similar structure but with the formyl group in a different position.
2-Formylphenylboronic acid: Similar structure but lacks the fluoro and methyl substituents.
Uniqueness
(2-Fluoro-3-formyl-5-methylphenyl)boronic acid is unique due to the presence of both electron-withdrawing (fluoro) and electron-donating (methyl) groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C8H8BFO3 |
---|---|
Molecular Weight |
181.96 g/mol |
IUPAC Name |
(2-fluoro-3-formyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-4,12-13H,1H3 |
InChI Key |
IPBRPSTWCIHQGO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C=O)C)(O)O |
Origin of Product |
United States |
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